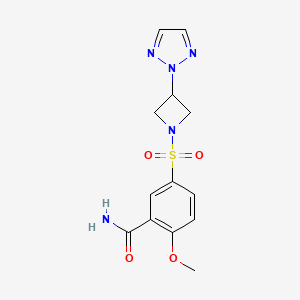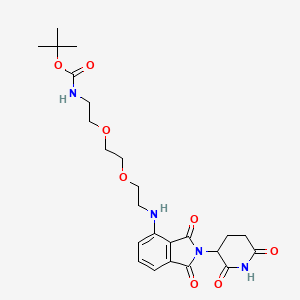
Thalidomide-NH-PEG2-C2-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a PEG linker used for dBRD9 (compound 6) synthesis . dBRD9 is a selective BRD9 probe PROTAC degrader for the study of BAF complex biology .
Synthesis Analysis
The synthesis of Thalidomide-NH-PEG2-C2-NH-Boc involves the incorporation of the Thalidomide based cereblon ligand and a PEG linker used for dBRD9 (compound 6) synthesis . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of Thalidomide-NH-PEG2-C2-NH-Boc incorporates a Thalidomide based cereblon ligand and a PEG linker . The molecular weight is 504.53 and the formula is C24H32N4O8 .Physical And Chemical Properties Analysis
Thalidomide-NH-PEG2-C2-NH-Boc has a molecular weight of 504.53 and a formula of C24H32N4O8 . It appears as a solid and its color ranges from light yellow to yellow . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Angiogenesis Inhibition
Thalidomide has been identified as a potent inhibitor of angiogenesis. Research demonstrates its effectiveness in suppressing angiogenesis induced by basic fibroblast growth factor, a key factor in various diseases (D'Amato et al., 1994). This property holds potential for therapeutic applications in diseases where angiogenesis plays a crucial role.
Synthesis Methodology
Advancements in the synthesis of thalidomide, including Thalidomide-NH-PEG2-C2-NH-Boc, have been explored. A study presented a practical and efficient synthesis methodology using Na/Liquid NH3, offering an efficient route to produce thalidomide in high yield, which is essential for research and therapeutic applications (Varala & Adapa, 2005).
Mechanism of Action in Disease Treatment
Thalidomide has been repurposed for treating diseases like multiple myeloma and complications of leprosy. Research has focused on understanding its molecular targets, which could lead to the development of safer drugs and new therapeutic uses (Kim & Scialli, 2011).
Dermatological Applications
The drug has found application in treating various dermatological conditions due to its immunomodulatory properties. It's effective in conditions like erythema nodosum leprosum and Behçet's syndrome (Tseng et al., 1996).
Treatment of Gastrointestinal Diseases
Thalidomide has shown efficacy in treating refractory Crohn's disease, particularly in patients intolerant to anti-TNF-α drugs. It has been effective in inducing clinical remission and mucosal healing (Scribano et al., 2014).
Potential Therapeutic Uses
Research has suggested new potential therapeutic uses for thalidomide in various conditions, including acute pancreatitis and myasthenia gravis. These hypotheses are based on literature analysis and require further experimental and clinical validation (Weeber et al., 2003).
Targeting Teratogenicity
Identifying the primary target of thalidomide's teratogenicity, such as the protein cereblon, is crucial for understanding its damaging effects and developing safer derivatives (Ito et al., 2010).
Mecanismo De Acción
Target of Action
Thalidomide-NH-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand . The primary target of this compound is cereblon , a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex .
Mode of Action
The compound is designed for conjugation to target proteins for PROTAC (Proteolysis Targeting Chimeras) R&D . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound is used for the synthesis of dBRD9 . dBRD9 is a selective BRD9 probe PROTAC degrader for the study of BAF complex biology . The BAF (BRG1/BRM-associated factor) complex is a multi-subunit complex involved in chromatin remodeling .
Pharmacokinetics
As a protac, its bioavailability and pharmacokinetics would be influenced by factors such as its molecular weight, lipophilicity, and stability .
Result of Action
The compound, as part of a PROTAC, leads to the degradation of target proteins . This can result in changes in cellular processes, depending on the function of the degraded protein . For instance, degradation of BRD9 can impact the function of the BAF complex, potentially affecting gene expression .
Action Environment
The action, efficacy, and stability of Thalidomide-NH-PEG2-C2-NH-Boc can be influenced by various environmental factors. These may include the presence of other proteins or compounds, pH levels, temperature, and the specific cellular environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O8/c1-24(2,3)36-23(33)26-10-12-35-14-13-34-11-9-25-16-6-4-5-15-19(16)22(32)28(21(15)31)17-7-8-18(29)27-20(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,33)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOKYFTVZVHRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-NH-PEG2-C2-NH-Boc | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3015034.png)
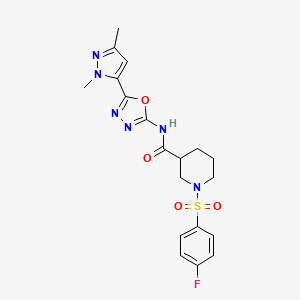
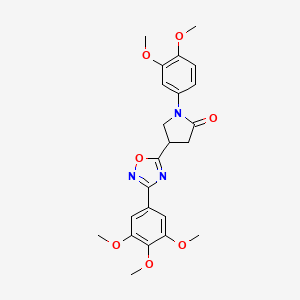
![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)
![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)
![N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3015046.png)
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3015047.png)
![2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B3015048.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B3015050.png)
![(5Z)-3-[[cyclopropylmethyl(propyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3015052.png)
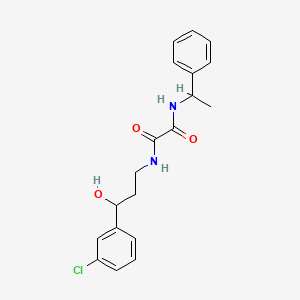
![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)
